![molecular formula C24H35NO5 B056370 Deramciclane fumarate CAS No. 120444-72-6](/img/structure/B56370.png)
Deramciclane fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deramciclane fumarate is a novel anxiolytic drug that has been developed for the treatment of anxiety disorders. It belongs to the class of non-benzodiazepine anxiolytics and acts on the GABA-A receptor. Deramciclane fumarate has been shown to be effective in reducing anxiety without causing sedation or cognitive impairment.
Mecanismo De Acción
Deramciclane fumarate acts on the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and neuronal hyperpolarization. This results in a reduction in neuronal excitability and a decrease in anxiety.
Biochemical and Physiological Effects:
Deramciclane fumarate has been shown to have a favorable safety profile and does not cause sedation or cognitive impairment. It has a half-life of approximately 12 hours and is metabolized by the liver. Deramciclane fumarate does not interact with other drugs metabolized by the cytochrome P450 system, which makes it a safe option for patients with comorbidities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Deramciclane fumarate has several advantages for use in lab experiments. It has a high affinity for the GABA-A receptor and produces a dose-dependent reduction in anxiety. Deramciclane fumarate is also well-tolerated and does not cause sedation or cognitive impairment. However, one limitation is that it may not be effective in all patients with anxiety disorders.
Direcciones Futuras
There are several future directions for the use of deramciclane fumarate. One area of research is the development of new derivatives of deramciclane fumarate that may have improved efficacy or safety profiles. Another area of research is the investigation of deramciclane fumarate for the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, the use of deramciclane fumarate in combination with other anxiolytic drugs may be explored to improve treatment outcomes.
Conclusion:
Deramciclane fumarate is a promising anxiolytic drug that acts on the GABA-A receptor. It has been shown to be effective in reducing anxiety without causing sedation or cognitive impairment. Deramciclane fumarate has a favorable safety profile and is well-tolerated. Future research may lead to the development of new derivatives of deramciclane fumarate and the investigation of its use in other psychiatric disorders.
Métodos De Síntesis
Deramciclane fumarate is synthesized by reacting 2-amino-5-chlorobenzonitrile with 2-methyl-2-butanol in the presence of sodium hydroxide. The resulting product is then reacted with fumaric acid to form deramciclane fumarate. The synthesis method has been optimized to produce high yields of pure deramciclane fumarate.
Aplicaciones Científicas De Investigación
Deramciclane fumarate has been extensively studied in preclinical and clinical trials for the treatment of anxiety disorders. It has been shown to be effective in reducing anxiety in animal models and in human subjects. Deramciclane fumarate has also been investigated for its potential use in the treatment of depression, sleep disorders, and neuropathic pain.
Propiedades
Número CAS |
120444-72-6 |
---|---|
Nombre del producto |
Deramciclane fumarate |
Fórmula molecular |
C24H35NO5 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine |
InChI |
InChI=1S/C20H31NO.C4H4O4/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16;5-3(6)1-2-4(7)8/h6-10,17H,11-15H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,19-,20+;/m1./s1 |
Clave InChI |
RFQWRWCCNQNACG-HJYQBBATSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O |
Sinónimos |
2-phenyl-2-(dimethylaminoethoxy)-1,7,7-trimethylbicyclo(2.2.1)heptane hemifumarate deramciclane deramciclane, (1R,2S,4R)-isomer deramciclane, (endo-EGYT 3886)-isomer EGIS 3886 EGIS-3886 EGIS3886 EGYT 3886 EGYT-3886 N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo(2.2.1)hept-2-yl)oxy)ethamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.